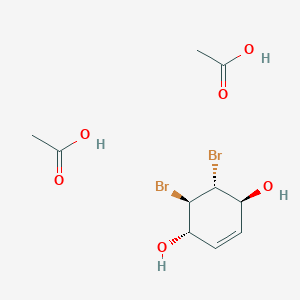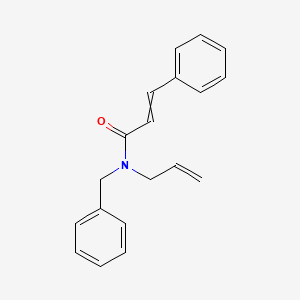![molecular formula C7H8N2O B12562381 1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine CAS No. 264620-20-4](/img/structure/B12562381.png)
1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine is a heterocyclic compound with a unique fused ring structure. It consists of an oxazole ring fused to a diazepine ring, forming a tricyclic system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine can be achieved through several methods. One efficient approach involves a one-pot synthesis protocol that utilizes the Mitsunobu reaction followed by sequential cyclization. This method provides good to excellent yields and high enantioselectivity . Another reported method involves the carbonylative coupling of iodobenzene with terminal alkynes, followed by cyclocondensation under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the aforementioned synthetic routes suggests potential for industrial application. The use of efficient one-pot synthesis protocols can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as Dess-Martin periodinane can be used.
Reduction: Reducing agents like sodium borohydride are often employed.
Substitution: Nucleophilic reagents such as alkyl halides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound’s unique properties make it suitable for use in materials science and other industrial applications.
Mechanism of Action
The mechanism of action of 1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Benzodiazepines: These compounds share a similar diazepine ring structure but differ in their additional fused rings and functional groups.
Oxazolidinones: These compounds have an oxazole ring but differ in their overall structure and properties.
Uniqueness: 1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
264620-20-4 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1,3-dihydro-[1,3]oxazolo[3,4-d][1,4]diazepine |
InChI |
InChI=1S/C7H8N2O/c1-2-8-3-4-9-6-10-5-7(1)9/h1-4H,5-6H2 |
InChI Key |
WCOTYEPREXIKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=NC=CN2CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium](/img/structure/B12562303.png)
![4(3H)-Quinazolinone, 2-[(2,3-dihydroxypropyl)thio]-3-(2-ethylphenyl)-](/img/structure/B12562311.png)

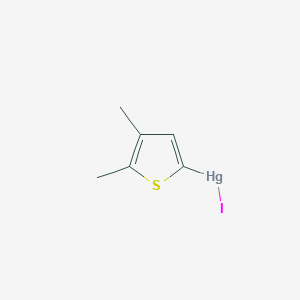
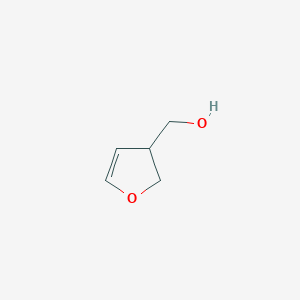

![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
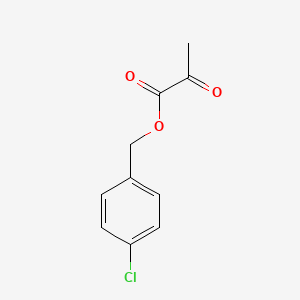
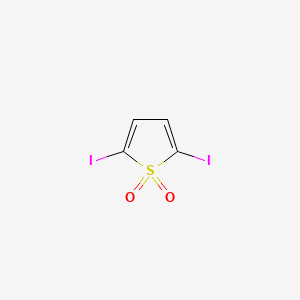
![Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate](/img/structure/B12562364.png)
![Spiro[9H-fluorene-9,4'-[4H]thiopyran], 2',6'-diphenyl-](/img/structure/B12562366.png)
![6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12562367.png)
